An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 22027-53-8)
An In-depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 22027-53-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a halogenated β-keto ester, is a versatile chemical intermediate with potential applications in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and a summary of its known applications as a reactant in organic chemistry. While direct biological activity and its effects on signaling pathways have not been extensively reported in peer-reviewed literature, this document will also explore the biological activities of structurally similar compounds to provide a basis for future research and drug discovery efforts.
Chemical and Physical Properties
Methyl 3-(4-chlorophenyl)-3-oxopropanoate is an organic compound that is typically a colorless to pale yellow solid at room temperature.[1][2] It is characterized by the presence of a methyl ester, a ketone functional group, and a 4-chlorophenyl substituent.[2] This substitution pattern contributes to its increased lipophilicity and reactivity in various chemical transformations.[2] The compound is soluble in common organic solvents, facilitating its use in a wide range of synthetic applications.[2]
Table 1: Physicochemical Properties of Methyl 3-(4-chlorophenyl)-3-oxopropanoate
| Property | Value | Reference(s) |
| CAS Number | 22027-53-8 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [3] |
| Melting Point | 42-46 °C | [4] |
| Boiling Point | 100-106 °C at 0.2 mmHg | [4] |
| Appearance | Colorless to pale yellow solid | [1][2] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis
General Synthesis Reaction
The synthesis of Methyl 3-(4-chlorophenyl)-3-oxopropanoate is generally achieved through an acyl chloride-based reaction.[4] A common approach involves the reaction of a 4-chlorophenyl-substituted precursor with a methylating agent.
Experimental Protocol: Synthesis of β-keto Esters
Materials:
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4'-chloroacetophenone
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Dimethyl carbonate
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Sodium hydride (NaH) 60% dispersion in mineral oil
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Dry Tetrahydrofuran (THF)
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Glacial acetic acid
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10% Hydrochloric acid (HCl)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Magnesium sulfate (MgSO₄)
Procedure:
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In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in dry THF is prepared under a nitrogen atmosphere.
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Dimethyl carbonate (4 equivalents) is added to the suspension.
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A solution of 4'-chloroacetophenone (1 equivalent) in dry THF is added dropwise to the reaction mixture at room temperature.
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After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of glacial acetic acid, followed by 10% HCl.
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The aqueous phase is extracted three times with ethyl acetate.
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The combined organic phases are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
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The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Diagram 1: General Workflow for the Synthesis of a β-keto Ester
Caption: General workflow for β-keto ester synthesis.
Applications in Organic Synthesis
Methyl 3-(4-chlorophenyl)-3-oxopropanoate serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Its bifunctional nature (ester and ketone) allows for a variety of chemical transformations.
Diagram 2: Logical Relationship of Reactant to Product Classes
Caption: Synthetic utility of the title compound.
Potential Biological Activity (Based on Structurally Related Compounds)
While specific biological data for Methyl 3-(4-chlorophenyl)-3-oxopropanoate is not extensively documented, the structural motifs present in the molecule are found in compounds with known biological activities.
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Anticancer Activity: Derivatives of the structurally similar methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been shown to selectively inhibit the proliferation of colon cancer cells. This suggests that the 4-chlorophenyl moiety might be a key pharmacophore for anticancer activity.
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Antimicrobial Activity: The 4-chlorophenyl group is present in a variety of compounds that exhibit antimicrobial properties. For instance, certain N-acyl-α-amino acids and 1,3-oxazoles containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated activity against Gram-positive bacterial strains.
It is important to note that these are extrapolations based on related structures, and dedicated biological evaluation of Methyl 3-(4-chlorophenyl)-3-oxopropanoate is required to determine its specific activities and mechanisms of action.
Future Directions
The versatile chemistry of Methyl 3-(4-chlorophenyl)-3-oxopropanoate makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Future research should focus on:
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Synthesis of Novel Derivatives: Utilizing the reactive keto-ester functionality to synthesize libraries of new compounds.
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Biological Screening: Evaluating the synthesized compounds for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
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Mechanism of Action Studies: For any active compounds identified, elucidating their mechanism of action, including their effects on specific cellular signaling pathways.
Conclusion
Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a readily accessible chemical intermediate with significant potential for use in organic synthesis and drug discovery. While its own biological profile remains to be fully characterized, the presence of key structural features found in biologically active molecules suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research into its synthetic applications and biological properties is warranted.
References
- 1. 22027-53-8 Cas No. | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Apollo [store.apolloscientific.co.uk]
- 2. CAS 22027-53-8: Methyl 3-(4-chlorophenyl)-3-oxopropanoate [cymitquimica.com]
- 3. Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate | C11H11ClO3 | CID 19852612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
